molecular formula C15H22FN3O2S B2932662 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1210716-95-2

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2932662
CAS No.: 1210716-95-2
M. Wt: 327.42
InChI Key: HYBVTXWNKCWVAH-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorophenyl group, and a cyclopropanesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the piperazine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has shown potential as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an antipsychotic or antidepressant. Its ability to interact with neurotransmitter systems makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Fluorophenyl compounds

  • Cyclopropanesulfonamide analogs

Uniqueness: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2S/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)8-7-17-22(20,21)13-5-6-13/h1-4,13,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBVTXWNKCWVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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